3',5'-Difluoro-3-(3-fluorophenyl)propiophenone
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Description
3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone is a synthetic compound that belongs to the class of compounds known as ketones, which are organic compounds containing a carbonyl group . It is commonly used in the synthesis of other compounds and has been studied for its potential applications in a variety of scientific fields.
Synthesis Analysis
The synthesis of 3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone involves several steps. The compound is synthesized from 4-Fluorobenzaldehyde . It is also used in copolymerization processes with styrene.Molecular Structure Analysis
The molecular structure of 3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone is represented by the formula C15H11F3O . The InChI code for this compound is 1S/C15H11F3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 .Chemical Reactions Analysis
3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone is involved in several chemical reactions. It has been used in the development of fluorescent pH probes. It has also been used in electropolymerization and copolymerization processes. Studies on derivatives of this compound have provided insights into charge-controlled chemical reactions, particularly in the context of SNAr (nucleophilic aromatic substitution) reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,5’-Difluoro-3-(3-fluorophenyl)propiophenone include a molecular weight of 264.25 g/mol . More detailed properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Copolymer Synthesis and Analysis :
- The compound has been utilized in the synthesis of novel copolymers with styrene. These copolymers were analyzed using various techniques like IR, NMR, GPC, DSC, and TGA, providing insights into their structural and thermal properties (Savittieri et al., 2022).
Fluorination Techniques in Organic Synthesis :
- The compound has been studied in the context of using fluoroform as a source of difluorocarbene for synthesizing derivatives, highlighting its potential in organic synthesis methods (Thomoson & Dolbier, 2013).
Development of Fluorescent pH Probes :
- Derivatives of the compound have been synthesized and investigated for their properties as fluorescent pH probes, which can be utilized in biological and chemical sensing applications (Baruah et al., 2005).
Polymer Synthesis for High-Performance Materials :
- Research on the synthesis of novel poly(arylene ether)s using derivatives of this compound has shown significant results, especially in achieving high thermal stability and molecular weight, making them suitable for advanced material applications (Banerjee et al., 2009).
Investigation in Liquid Crystal Technology :
- Studies have been conducted on the mesomorphic properties of fluoro-substituted compounds, including derivatives of this compound, to understand their application in liquid crystal technology (Das et al., 2012).
Application in Electrochemical Capacitors :
- The compound has been involved in research for electrochemical capacitor applications, particularly in the development of electroactive polymers which show potential for high energy and power densities (Ferraris et al., 1998).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITSGHDZHAUQIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644554 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-71-0 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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